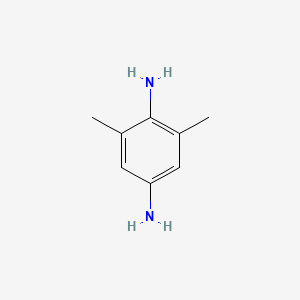

2,6-Dimethylbenzene-1,4-diamine

Description

Significance of Aromatic Diamines in Contemporary Synthetic Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amino functional groups (—NH₂) attached to an aromatic ring. These compounds are of paramount importance in modern synthetic chemistry, serving as fundamental building blocks for a wide array of functional materials. chemmethod.comacs.org Their rigid aromatic structures, coupled with the reactivity of the amine groups, make them ideal monomers for the synthesis of high-performance polymers. chemmethod.comtaylorandfrancis.com

One of the most significant applications of aromatic diamines is in the production of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. taylorandfrancis.comvt.edu The synthesis of polyimides typically involves a two-step process, starting with the reaction of a dianhydride and a diamine to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through a process called imidization, which can be achieved either thermally or chemically. taylorandfrancis.comvt.edu The properties of the resulting polyimide can be finely tuned by varying the chemical structure of the aromatic diamine and dianhydride monomers. vt.edu

Beyond polyimides, aromatic diamines are crucial for the synthesis of other important classes of polymers, including polyamides, polyureas, and polyurethanes. chemmethod.com The architecture of the diamine monomer has a significant impact on the final properties of these polymers. taylorandfrancis.com For instance, the introduction of flexible bonds within the diamine structure can improve the solubility and processability of the resulting polymer by lowering the glass transition temperature. chemmethod.com Conversely, the use of rigid, planar diamines can lead to materials with enhanced thermal stability and mechanical properties.

Furthermore, aromatic diamines are precursors in the synthesis of various dyes and pigments. Their ability to undergo diazotization and coupling reactions allows for the creation of a broad spectrum of colors. In the field of materials science, polymers derived from aromatic diamines, such as polyphenylenediamines, are investigated for their conductive properties, high nitrogen content, and environmental stability, making them promising candidates for applications in electronics, sensors, and as adsorbents for heavy metal ions. researchgate.net

Academic Research Focus on 2,6-Dimethylbenzene-1,4-diamine and Related Structural Analogs

Within the broader class of aromatic diamines, this compound has garnered specific attention from the academic research community, primarily for its role in the synthesis of advanced polymers with tailored properties. The presence of two methyl groups on the benzene (B151609) ring, ortho to one of the amine groups, introduces steric hindrance that significantly influences the conformation and packing of the resulting polymer chains.

Research has demonstrated that the incorporation of methyl side groups can lead to polymers with improved solubility in common organic solvents compared to their unsubstituted counterparts. tandfonline.comdoaj.orgresearchgate.nettandfonline.com For example, studies on poly(p-phenylenediamine) and its methylated derivatives have shown that polymers derived from 2,5-dimethyl-p-phenylenediamine exhibit enhanced solubility in solvents like chloroform (B151607) and tetrahydrofuran. tandfonline.com This increased solubility is a critical factor for the practical application of these polymers, as it facilitates their processing and characterization.

Moreover, the substitution pattern on the benzene ring affects the thermal properties of the resulting polymers. Research on polyimides synthesized from diamines with ortho-methyl substituents has indicated that these polymers can exhibit both high thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures. doaj.orgresearchgate.netrsc.org The methyl groups can restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature, which is desirable for high-temperature applications.

Academic investigations also focus on comparing this compound with its structural analogs to establish clear structure-property relationships. These studies systematically vary the number and position of methyl groups on the phenylenediamine monomer to understand their impact on polymer characteristics such as solubility, thermal stability, and, in the context of membrane applications, gas permeability and selectivity. rsc.org For instance, research has shown that polyimides based on diamines with ortho-methyl substituents can exhibit improved gas permeability. rsc.org

The table below summarizes the effect of methyl substitution on the properties of poly(p-phenylenediamine) derivatives, as reported in scientific literature.

| Polymer | Monomer | Effect of Methyl Groups | Thermal Decomposition |

| Poly(p-phenylenediamine) (P(pPD)) | p-Phenylenediamine (B122844) | Lower solubility in many organic solvents. tandfonline.com | Decomposes above 400°C in nitrogen. tandfonline.comdoaj.orgresearchgate.net |

| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 2,5-Dimethyl-p-phenylenediamine | Significantly improved solubility in various solvents. tandfonline.comdoaj.orgresearchgate.nettandfonline.com | Decomposes above 400°C in nitrogen. tandfonline.comdoaj.orgresearchgate.net |

| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | 2,3,5,6-Tetramethyl-p-phenylenediamine | Improved solubility due to methyl side groups. tandfonline.comdoaj.orgresearchgate.nettandfonline.com | Decomposes above 400°C in nitrogen. tandfonline.comdoaj.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAVQHPPPBDYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222511 | |

| Record name | 2,6-Dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-02-2 | |

| Record name | 2,6-Dimethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK6KXJ6RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dimethylbenzene 1,4 Diamine and Its Derivatives

Primary Synthetic Routes to Aromatic Diamines

The preparation of aromatic diamines like 2,6-dimethylbenzene-1,4-diamine predominantly involves the reduction of corresponding nitroaromatic compounds. This transformation is a cornerstone of industrial and laboratory-scale synthesis.

Reduction of Nitroaromatic Compounds

The most common precursor for the synthesis of this compound is 2,6-dimethyl-1,4-dinitrobenzene. The conversion of the two nitro groups to amino groups is typically achieved through catalytic hydrogenation. google.comsemanticscholar.org This process involves reacting the dinitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

A variety of catalysts can be employed for this reduction, with noble metal catalysts such as platinum (Pt) and palladium (Pd) being highly effective. google.comwku.edu These are often supported on materials like carbon (C) or alumina (B75360) (Al2O3) to enhance their activity and stability. google.comsemanticscholar.org Nickel catalysts, including Raney nickel, are also suitable for this transformation. google.com The choice of catalyst can influence the reaction conditions and the selectivity of the reduction. For instance, studies have shown that palladium supported on a polymer with an anthranilic acid ligand can be more active and selective than those with a bipyridyl ligand. wku.edu

The reaction conditions for catalytic hydrogenation can be optimized to achieve high yields and purity. The process is typically carried out in a solvent, with methanol (B129727) being a common choice. google.com The temperature and pressure are critical parameters, with ranges of 20-200°C and elevated pressures being typical. google.comyoutube.com To prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, which can lead to the formation of azo or azoxy byproducts, catalytic amounts of vanadium compounds can be added to the reaction mixture. google.com

The reduction of polynitro compounds can sometimes be controlled to selectively reduce only one nitro group. stackexchange.comspcmc.ac.in This selective reduction is influenced by the steric and electronic environment of the nitro groups. For instance, in alkyl-substituted polynitrobenzenes, the less sterically hindered nitro group is often reduced preferentially. stackexchange.com Reagents like sodium polysulfide or stannous chloride in hydrochloric acid are known to facilitate such selective reductions. stackexchange.comspcmc.ac.in

The general scheme for the reduction of 2,6-dimethyl-1,4-dinitrobenzene is as follows:

2,6-dimethyl-1,4-dinitrobenzene + H₂ (excess) --(Catalyst)--> this compound

| Catalyst System | Substrate | Product | Key Features |

| 5% Pt/C | 1-chloro-2,4-dinitro-chlorobenzene | 3-amino-4-chloroacetanilide | Hydrogenation at 60°C and 10 bar. google.com |

| Pd on polymer support | Aromatic nitro compounds | Aromatic amines | Activity influenced by the polymer-supported ligand. wku.edu |

| 0.5% Pt/Al₂O₃ | 2,6-dinitrotoluene | 2,6-diaminotoluene | Studied for its consecutive hydrogenation kinetics. semanticscholar.org |

| Iron powder/HCl | p-nitroaniline | p-phenylenediamine (B122844) | A classic method for nitro group reduction. prepchem.com |

| CuO/C with hydrazine (B178648) hydrate | p-nitro-N,N-dimethylaniline | N,N-dimethyl-p-phenylenediamine | A green synthesis method with high yield. google.com |

Oxidative Condensation Strategies for Diamine Formation

While less common for the direct synthesis of simple aromatic diamines like this compound, oxidative condensation reactions are employed in the synthesis of polymeric derivatives. For example, the oxidative polymerization of p-phenylenediamine and its methylated analogs, including 2,5-dimethyl-p-phenylenediamine and 2,3,5,6-tetramethyl-p-phenylenediamine, has been successfully achieved using ammonium (B1175870) persulfate as an oxidant. tandfonline.comtandfonline.com In some cases, a co-catalyst like aluminum triflate can be used to improve the polymerization yield. tandfonline.comtandfonline.com

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized derivatives of this compound allows for the tuning of its chemical and physical properties for specific applications. This can be achieved by introducing additional substituents onto the aromatic ring or by modifying the precursor molecules.

Introduction of Additional Substituents via Aromatic Reactions

Standard electrophilic aromatic substitution reactions can be challenging on highly activated rings like aromatic diamines due to potential oxidation. spcmc.ac.in Therefore, the introduction of substituents is often performed on the precursor nitroaromatic compound before the reduction step. For example, nitration of p-xylene (B151628) can lead to mononitro, dinitro, and trinitro derivatives, which can then be selectively reduced. nih.gov The nitration of p-xylene can be controlled by temperature to yield different products. Mononitration occurs readily at 30°C, dinitration at 80°C, and trinitration at 120°C. nih.gov

Precursor-Based Derivatization Approaches

A versatile strategy for creating functionalized analogs is to start with a substituted precursor. For instance, the synthesis of various substituted p-phenylenediamines has been achieved through the reductive alkylation of p-phenylenediamine or N-phenyl-p-phenylenediamine with ketones. cdnsciencepub.com Another approach involves the reaction of heterocyclic amines with p-nitrochlorobenzene to produce N-(p-nitrophenyl)amines, which can then be reduced to the corresponding diamines. cdnsciencepub.com

A specific example of precursor-based derivatization is the synthesis of N,N-dimethyl-p-phenylenediamine. This is typically prepared by the nitration of dimethylaniline to form 4-nitrodimethylaniline, followed by its reduction. wikipedia.org

The synthesis of 2,5-dimethyl-1,4-phenylenediamine (B181756) can be achieved through a multi-step process involving a diazotization reaction of aniline (B41778), a coupling reaction, and a subsequent hydrogenolysis reaction. google.com

| Precursor | Reagent(s) | Product | Reaction Type |

| p-Xylene | Nitric acid, Sulfuric acid | Dinitro-p-xylene | Nitration nih.gov |

| p-Phenylenediamine | Diacetone alcohol | N,N'-bis(1,1-dimethyl-3-oxobutyl)-p-phenylenediamine | Reductive alkylation cdnsciencepub.com |

| N-Phenyl-p-phenylenediamine | Pentane-2,3-dione | N-(1,2-dimethylpropyl)-N'-phenyl-p-phenylenediamine | Reductive alkylation cdnsciencepub.com |

| Dimethylaniline | Nitrating agent, then reducing agent | N,N-Dimethyl-p-phenylenediamine | Nitration followed by reduction wikipedia.org |

| Aniline | Sodium nitrite/HCl, then 2,5-xylidine, then H₂/catalyst | 2,5-Dimethyl-1,4-phenylenediamine | Diazotization, coupling, hydrogenolysis google.com |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylbenzene 1,4 Diamine

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The substituents on the benzene (B151609) ring determine the rate of reaction and the regiochemical outcome.

Both amino (-NH₂) and alkyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. ulethbridge.camasterorganicchemistry.com They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org

Amino Groups (-NH₂): The amino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance. This resonance effect is significantly stronger than its inductive electron-withdrawing effect (due to nitrogen's electronegativity), leading to a substantial increase in electron density on the ring, particularly at the ortho and para positions. libretexts.org Consequently, amino groups are strong ortho- and para-directors. masterorganicchemistry.com

Alkyl Groups (-CH₃): Alkyl groups, such as methyl, are weakly activating. They donate electron density primarily through an inductive effect (pushing electrons through the sigma bond) and hyperconjugation. This donation also stabilizes the arenium ion intermediate, making alkyl groups ortho- and para-directors. masterorganicchemistry.comunizin.org

In 2,6-Dimethylbenzene-1,4-diamine, the ring is substituted at positions 1, 2, 4, and 6, leaving only positions 3 and 5 available for substitution. The directing effects of the existing substituents converge on these two positions:

The amino group at C1 directs an incoming electrophile to its ortho (C6, already substituted) and para (C4, already substituted) positions.

The methyl group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The amino group at C4 directs to its ortho (C3, C5) and para (C1, already substituted) positions.

The methyl group at C6 directs to its ortho (C1, C5) and para (C3) positions.

The cumulative effect is a powerful activation of positions 3 and 5, making them the exclusive sites for electrophilic attack.

Due to the symmetrical nature of the substitution pattern and the reinforcing directing effects, electrophilic substitution on this compound is expected to proceed with high regioselectivity at positions 3 and 5. For instance, in a reaction like nitration, the nitro group would substitute at one of these positions. While specific studies on the nitration of this compound are not prevalent, research on related substituted benzenes demonstrates that regioselectivity can be finely controlled. For example, the nitration of dialkoxybenzenes shows that selectivity is governed by factors including the electronic structure (symmetry of the HOMO) and solvation effects. nih.gov The use of specific reaction media, such as an aqueous solution of sodium dodecylsulfate with dilute nitric acid, has been shown to achieve high regioselectivity in the nitration of other activated aromatic compounds, often favoring a single isomer. researchgate.net

Nucleophilic Substitution Reactions

The diamine can act as a nucleophile itself, or it could potentially be a substrate for nucleophilic attack under specific conditions.

The classic aromatic nucleophilic substitution (SNAr) mechanism involves the attack of a nucleophile on an aromatic ring that is electron-deficient and possesses a good leaving group (such as a halide). The reaction proceeds through a two-step addition-elimination sequence, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. masterorganicchemistry.com

This compound, being an electron-rich aromatic system due to its four electron-donating substituents, is not a suitable substrate for a typical SNAr reaction. It lacks the necessary activation by EWGs and does not have an inherent leaving group. Therefore, it is highly unreactive towards nucleophilic attack under standard SNAr conditions.

While this compound is not a substrate for SNAr, its amino groups possess lone pairs of electrons, making the molecule an effective nucleophile. It can react with electrophilic centers, including aromatic rings that are activated for SNAr. The presence of electron-withdrawing substituents on the target aromatic ring is crucial for such a reaction to occur. nih.gov

For example, a halonitroarene is highly susceptible to nucleophilic attack because the nitro group's strong electron-withdrawing effect (via both resonance and induction) polarizes the ring, making the carbon atom attached to the halogen electrophilic and stabilizing the intermediate Meisenheimer complex. nih.govnih.gov In a hypothetical reaction, the amino groups of this compound could act as the nucleophile, displacing a leaving group from an activated aromatic ring like 2,4-dinitrofluorobenzene.

Table 1: Factors Influencing SNAr Reactions

| Feature | Role in SNAr | Example | Relevance to this compound |

| Nucleophile | The attacking species that donates an electron pair. | NH₃, RO⁻, Amines | The diamine itself can act as a nucleophile. |

| Substrate | The aromatic ring being attacked. | Chlorobenzene | The diamine is not a suitable substrate. |

| Leaving Group | An atom or group displaced from the ring. | F⁻, Cl⁻, Br⁻ | The diamine has no inherent leaving group. |

| Activating Group | Electron-withdrawing group that stabilizes the negative intermediate. | -NO₂, -CN | The diamine has electron-donating groups, which are deactivating for SNAr. |

Redox Chemistry

The redox chemistry of p-phenylenediamines is a defining characteristic, leading to the formation of intensely colored, conjugated structures. This reactivity is central to their use in applications such as dyes and conducting polymers.

The oxidation of p-phenylenediamine (B122844) derivatives typically proceeds via a two-step, one-electron transfer process. In the case of this compound, oxidation would first generate a stable radical cation, often referred to as a semiquinone. This intermediate is stabilized by the delocalization of the unpaired electron across the aromatic system and the electron-donating substituents. A second oxidation step removes another electron to yield the corresponding 2,6-dimethyl-p-benzoquinonediimine. researchgate.net

This fundamental redox reactivity is clearly demonstrated in the oxidative polymerization of p-phenylenediamine and its derivatives. tandfonline.comresearchgate.net In these reactions, an oxidant like ammonium (B1175870) persulfate is used to initiate the process. tandfonline.com The monomer is oxidized, and the resulting radical species couple to form polymer chains. Studies on the polymerization of various methylated p-phenylenediamines have shown that the presence of methyl groups influences the properties of the final polymer. For instance, compared to the polymer derived from the parent p-phenylenediamine, polymers from methylated monomers like 2,5-dimethyl-p-phenylenediamine show improved solubility in organic solvents. tandfonline.comdoaj.orgresearchgate.net However, the steric hindrance from the methyl groups can also lead to a lower polymerization yield compared to the unsubstituted monomer. tandfonline.com

Table 2: Research Findings on Oxidative Polymerization of Methylated p-Phenylenediamines

| Monomer | Oxidant/Co-catalyst | Key Finding | Reference |

| p-Phenylenediamine (pPD) | (NH₄)₂S₂O₈ / Al(OTf)₃ | Highest polymer yield in water with co-catalyst. | tandfonline.com |

| 2,5-Dimethyl-p-phenylenediamine (dMe-pPD) | (NH₄)₂S₂O₈ | Resulting polymer (P(dMe-pPD)) shows improved solubility compared to P(pPD). | tandfonline.comtandfonline.com |

| 2,3,5,6-Tetramethyl-p-phenylenediamine (tMe-pPD) | (NH₄)₂S₂O₈ | Lower polymer yield likely due to steric hindrance from methyl groups. | tandfonline.com |

Oxidative Transformations to Quinone Derivatives

The oxidation of this compound readily yields 2,6-dimethyl-p-benzoquinone. This transformation is a key reaction and can be achieved using various oxidizing agents. researchgate.net The process involves the removal of two electrons and two protons from the diamine, leading to the formation of a conjugated diketone. researchgate.net The presence of methyl groups at the 2 and 6 positions influences the redox potential of the molecule and the stability of the resulting quinone.

The synthesis of 2,6-dimethyl-p-benzoquinone is often accomplished through the oxidation of 2,6-dimethylphenol, a related compound. google.com This process can be catalyzed by copper salts, such as Cu(II) chloride, in the presence of oxygen. google.com High yields and selectivity for the desired quinone product have been reported under specific reaction conditions, including elevated temperatures and the use of particular solvents like methyl diethyl glycol. google.com The resulting 2,6-dimethyl-p-benzoquinone is a valuable intermediate in organic synthesis, for example, in the production of Vitamin E. google.com

It is important to note that the oxidation of similar p-phenylenediamine derivatives can proceed through a one-electron oxidation to form a radical cation, which can then be further oxidized to the corresponding benzoquinone diimine. researchgate.net

Table 1: Properties of 2,6-Dimethyl-p-benzoquinone

| Property | Value | Reference |

| CAS Number | 527-61-7 | chemicalbook.com |

| Molecular Formula | C8H8O2 | chemicalbook.comnih.gov |

| Molecular Weight | 136.15 g/mol | chemicalbook.com |

| Melting Point | 71-73 °C | chemicalbook.com |

| Appearance | Yellow to brown needle-like crystalline solid | chemicalbook.com |

| Solubility | Soluble in chloroform (B151607), insoluble in water. | chemicalbook.com |

Formation and Characterization of Radical Cations

The one-electron oxidation of N,N-dimethyl-p-phenylenediamines leads to the formation of a stable radical cation known as Wurster's Red. nih.govwikipedia.org This species is characterized by its deep red color and can be generated through chemical or electrochemical oxidation. nih.govwikipedia.org The stability of this radical cation is attributed to the delocalization of the unpaired electron across the aromatic ring and the nitrogen atoms.

The formation and decomposition of the N,N-dimethyl-p-phenylenediamine radical cation (DMPD•+) have been studied under various conditions. nih.gov The molar extinction coefficient of the radical cation has been determined, providing a means to quantify its concentration. nih.gov The stability of the radical is influenced by factors such as pH, temperature, and concentration. nih.gov

In biological systems, N,N-dimethyl-p-phenylenediamine can react with species like oxyhemoglobin to form ferrihemoglobin and the radical cation. nih.gov The radical cation itself can act as an oxidant. nih.gov The reactions of this radical with biological molecules like glutathione (B108866) have also been investigated, revealing the formation of specific adducts. nih.gov

Reductive Pathways and Their Applications

A synthetic method for producing 2,5-dimethyl-p-phenylenediamine involves a three-step process of diazotization, coupling, and reductive decomposition of sulfanilic acid. google.com This method utilizes the diazo salt formed from sulfanilic acid, which couples with 2,5-dimethylaniline (B45416) to create a monoazo dye. google.com The subsequent reduction of the azo group introduces an amino group at the desired position on the benzene ring. google.com A key advantage of this process is the ability to recycle the sulfanilic acid, which reduces waste and production costs. google.com This approach avoids the use of nitration and subsequent reduction, offering a more stable and safer reaction pathway. google.com

Condensation and Cyclization Reactions

This compound, possessing two primary amine groups, is a versatile building block for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Intermolecular Condensation with Carbonyl Compounds

Like other phenylenediamines, this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.netscilit.com This reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu The formation of these Schiff bases is a fundamental step in the synthesis of more complex molecules and materials.

The reaction of o-phenylenediamines with aldehydes is a common method for the synthesis of 2-substituted benzimidazoles. nih.gov This reaction can be catalyzed by various agents, including supported gold nanoparticles, and can proceed under mild conditions. nih.gov The reaction of diamines with dicarbonyl compounds can lead to the formation of macrocyclic Schiff bases.

Intramolecular Cyclization for Heterocycle Formation

Derivatives of this compound can undergo intramolecular cyclization to form a variety of heterocyclic ring systems. These reactions are often key steps in the total synthesis of natural products and other complex organic molecules. The specific heterocyclic system formed depends on the nature of the substituents on the diamine and the reaction conditions employed.

For instance, the reaction of o-phenylenediamines with aldehydes can lead to the formation of benzimidazoles through a condensation followed by an intramolecular cyclization and dehydrogenation. nih.gov Palladium-catalyzed amination reactions of substituted bromoanilines can lead to the formation of functionalized phenazines through a double Buchwald-Hartwig amination followed by in situ oxidation. clockss.org

Reaction Mechanisms of Cascade Processes

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and can lead to the rapid construction of complex molecular architectures from simple starting materials. wikipedia.org

A cascade reaction involving N-phenyl-o-phenylenediamine and benzaldehydes has been developed for the one-pot synthesis of hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols. nih.gov This process, catalyzed by Cu(II) acetate (B1210297) in the presence of air as an oxidant, proceeds through a sequence of dehydration condensation, intramolecular cyclization, and aromatic C-H hydroxylation. nih.gov Such cascade processes offer a streamlined approach to synthesizing complex heterocyclic structures that would otherwise require multiple synthetic steps. nih.gov

Coupling Reactions in Synthesis

The chemical reactivity of this compound allows for its participation in various coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds. These reactions are pivotal in the synthesis of polymers and discrete molecular structures. Research in this area has particularly focused on polycondensation reactions to create novel polyamides and on transition metal-catalyzed cross-coupling reactions.

One of the notable applications of this compound is in the synthesis of sequential polyamides through direct polycondensation. In a study by Ueda and colleagues, a sequential polyamide was synthesized by reacting the nonsymmetrical monomer 2,6-dimethyl-p-phenylenediamine with a symmetrical monomer, isophthalic acid. researchgate.netacs.org This reaction was facilitated by the use of diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphate as an activating agent. The slow addition of isophthalic acid to the solution of 2,6-dimethyl-p-phenylenediamine resulted in a polyamide with a head-to-head or tail-to-tail arrangement and an inherent viscosity of 0.2 dL/g. researchgate.netacs.org This method demonstrates a controlled approach to polymer synthesis, where the sequence of monomer units is not random.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents another significant class of coupling reactions applicable to diamines like this compound. wikipedia.org This reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. While specific documented examples detailing the use of this compound in Buchwald-Hartwig reactions are not extensively reported in readily available literature, the general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.org The efficiency of this reaction is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent. For primary amines, bidentate phosphine ligands such as BINAP and DPPF have been shown to be effective. wikipedia.org

The following table summarizes a key example of a coupling reaction involving this compound:

| Reactant 1 | Reactant 2 | Coupling Type | Activating Agent/Catalyst | Reaction Conditions | Product | Inherent Viscosity (dL/g) | Reference |

| This compound | Isophthalic acid | Direct Polycondensation | Diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphate | Slow addition of isophthalic acid to a solution of the diamine | Sequential Polyamide | 0.2 | researchgate.netacs.org |

Applications in Advanced Organic Synthesis

Building Block for Complex Aromatic Systems

The difunctional nature of 2,6-dimethylbenzene-1,4-diamine, possessing two nucleophilic amine sites at opposite ends of an aromatic ring, makes it an ideal monomer for step-growth polymerization. This allows for the construction of large, rigid polymeric chains with defined aromatic character.

While not typically used in the synthesis of discrete polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) or pyrene, this compound and its parent compound, p-phenylenediamine (B122844) (PPD), are fundamental precursors for high-performance aromatic polymers. wikipedia.org These polymers, such as aramids, are characterized by their exceptional thermal stability and mechanical strength, derived from the rigid backbone created by the repeating aromatic diamine units.

A classic example illustrating this principle is the synthesis of Kevlar, which uses the parent p-phenylenediamine. The polymer is formed through the reaction of the diamine with terephthaloyl chloride. wikipedia.org This reaction creates strong amide linkages, resulting in a highly ordered and robust polymeric structure. The methyl groups in this compound can be used to modify the properties of such polymers, for instance, by altering solubility or inter-chain interactions. researchgate.net Oxidative polymerization of p-phenylenediamine derivatives can also lead to the formation of poly(p-phenylenediamine) (PpPD), a material investigated for its conductive properties. researchgate.net Spectroscopic studies suggest that the resulting polymer has a structure similar to polyaniline, containing radical cations and dication units. researchgate.net

The concept of modular synthesis relies on using well-defined building blocks that can be combined to create larger, functional structures. This compound fits this role perfectly, acting as a rigid linear scaffold. Its primary use is in the synthesis of polymers where the diamine unit imparts specific properties to the final material. researchgate.net

Research into the polymerization of p-phenylenediamine derivatives, including methylated versions, demonstrates their utility. tandfonline.com The resulting polymers exhibit high thermal stability, often decomposing only at temperatures above 400°C. researchgate.nettandfonline.com The methyl groups on the aromatic ring can enhance the solubility of the resulting polymers in organic solvents compared to the unsubstituted poly(p-phenylenediamine). researchgate.net Furthermore, p-phenylenediamines are used as cross-linking agents in the formation of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage and separation. wikipedia.org

| Polymer Type | Monomers | Key Features of Diamine Contribution | Reference |

|---|---|---|---|

| Aramid (e.g., Kevlar) | p-Phenylenediamine, Terephthaloyl chloride | Provides rigidity, linearity, and enables strong inter-chain hydrogen bonding. | wikipedia.org |

| Poly(p-phenylenediamine) | p-Phenylenediamine derivatives (e.g., 2,5-dimethyl-p-phenylenediamine) | Forms a conjugated, electroactive polymer backbone with high thermal stability. Methyl groups can improve solubility. | researchgate.nettandfonline.com |

| Covalent Organic Frameworks (COFs) | p-Phenylenediamine, Polyfunctional aldehydes | Acts as a rigid, linear linker to create a porous, crystalline network. | wikipedia.org |

Precursor for Heterocyclic Compound Synthesis

The utility of an aromatic diamine as a precursor for heterocyclic compounds is critically dependent on the relative positions of the two amine groups. While ortho-diamines are precursors for a wide range of fused heterocycles, the para-disposition in this compound restricts its application in forming many common fused systems but allows it to act as a linker between two heterocyclic moieties.

The synthesis of the benzimidazole (B57391) ring system is not feasible using this compound as a direct precursor. The standard and most common method for benzimidazole formation, known as the Phillips condensation, involves the reaction of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid or its derivative. researchgate.netresearchgate.net This reaction requires the two amine groups to be adjacent to one another to allow for the cyclization and formation of the fused five-membered imidazole (B134444) ring.

Since this compound is a para-phenylenediamine (a 1,4-diamine), its amine groups are on opposite sides of the benzene (B151609) ring, making the intramolecular cyclization required to form the benzimidazole scaffold sterically impossible.

Similar to benzimidazoles, the direct synthesis of a phenazine (B1670421) scaffold from this compound is not chemically viable. The formation of the phenazine ring system typically proceeds through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as a catechol or an α-diketone. This reaction forms the central pyrazine (B50134) ring, which is fused to two benzene rings. The geometric requirement for this condensation is the presence of two adjacent amino groups, as found in an ortho-diamine. The para-arrangement of the amino groups in this compound prevents the necessary ring-forming reaction.

While not a precursor for a single fused pyrimidine (B1678525) ring, this compound can serve as a linking unit for the synthesis of molecules containing two separate pyrimidine rings. The classical Pinner synthesis for pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com By employing the difunctionality of the diamine, it can undergo this reaction at both amine sites.

In a hypothetical synthesis, this compound could be reacted with two equivalents of a β-dicarbonyl compound (e.g., acetylacetone) and a reagent that provides the remaining N-C-N fragment (e.g., guanidine (B92328) or urea) to yield a 1,4-bis(pyrimidinyl)benzene derivative. This approach uses the diamine as a structural bridge, connecting two heterocyclic systems. Such reactions provide a pathway to symmetrical, rigid molecules with potential applications in materials science or as complex ligands. mdpi.comresearchgate.net

| Reactants | Product Type | Role of Diamine | Feasibility Notes | Reference |

|---|---|---|---|---|

| This compound + Carboxylic Acid | Benzimidazole Derivative | Precursor | Not feasible due to para-orientation of amine groups. Requires an ortho-diamine. | researchgate.netresearchgate.net |

| This compound + 1,2-Dicarbonyl | Phenazine Derivative | Precursor | Not feasible due to para-orientation of amine groups. Requires an ortho-diamine. | |

| This compound + 2 eq. of β-Dicarbonyl + 2 eq. of Amidine Source | 1,4-Bis(pyrimidinyl)benzene Derivative | Linking Scaffold | The diamine acts as a bridge between two independently formed pyrimidine rings. | mdpi.comresearchgate.net |

Role in Cascade Catalysis and Reaction Development

The strategic design of multi-step, one-pot reactions, known as cascade or tandem catalysis, is a cornerstone of modern synthetic chemistry, aiming to construct complex molecules from simple precursors with high efficiency and atom economy. uni-bayreuth.depkusz.edu.cn These processes emulate biosynthetic pathways where enzymes work in concert to perform sequential transformations. pkusz.edu.cn A successful synthetic cascade requires that all catalytic cycles are compatible, avoiding catalyst deactivation or undesirable cross-reactions. uni-bayreuth.de Key strategies to achieve this include compartmentalization of catalysts or the development of cycle-specific catalysts that can coexist and function orthogonally within the same reaction vessel. uni-bayreuth.depkusz.edu.cn

While specific, documented applications of this compound as a catalyst or key ligand in cascade catalysis are not extensively reported in current literature, the broader family of aromatic diamines and anilines serves a vital role in the development of new synthetic reactions and catalytic systems. The unique electronic properties and structural motifs of phenylenediamines make them valuable building blocks and modifiers in various transformations.

Research into related phenylenediamine derivatives demonstrates their utility in reaction development, particularly in polymerization and the synthesis of novel catalysts. For instance, the oxidative polymerization of p-phenylenediamine and its methylated derivatives, such as 2,5-dimethyl-p-phenylenediamine, has been explored to create new polymeric materials. tandfonline.com These studies investigate how reaction conditions and the structure of the diamine monomer influence the properties of the resulting polymer, showcasing a fundamental aspect of reaction development. tandfonline.com

In one such study, the chemical oxidative polymerization of various p-phenylenediamine monomers was carried out using ammonium (B1175870) persulfate as an oxidant and aluminium triflate as a co-catalyst. The resulting polymers' yield and properties were found to be highly dependent on the reaction conditions, as detailed in the table below.

Table 1: Synthesis Conditions and Yields of Poly(p-phenylenediamine) Derivatives tandfonline.com This table is based on research on p-phenylenediamine (pPD) and its 2,5-dimethyl derivative (dMe-pPD), a structural isomer of this compound, illustrating reaction development principles for this class of compounds.

| Monomer | Monomer/Oxidant Mole Ratio | Reaction Time (h) | Reaction Temperature (°C) | Polymerization Yield (%) |

|---|---|---|---|---|

| pPD | 1:1 | 24 | 25 | 78.5 |

| dMe-pPD | 1:1 | 24 | 25 | 65.2 |

| pPD | 1:1.5 | 24 | 25 | 80.4 |

| dMe-pPD | 1:1.5 | 24 | 25 | 70.3 |

Furthermore, chiral 1,2-benzenediamines, which share the core diamine-on-benzene-ring motif, have been successfully used as scaffolds to synthesize novel bifunctional organocatalysts. mdpi.com These catalysts are designed for reactions like the Michael addition, demonstrating how diamine structures can be elaborated into complex catalytic tools for asymmetric synthesis. mdpi.com

Another area of reaction development involves the reductive alkylation of p-phenylenediamines to produce valuable antioxidant compounds. For example, the reaction between p-aminodiphenylamine and a ketone, followed by catalytic hydrogenation, yields N,N′-disubstituted p-phenylenediamines. rsc.org Research in this area focuses on optimizing catalyst systems (e.g., platinum on activated carbon) and understanding the effect of reaction parameters, such as the presence of water, on catalyst activity and stability. rsc.org

While direct examples of this compound in complex cascade reactions are sparse, the principles established from the study of its isomers and related aniline (B41778) derivatives suggest its potential as a building block for new ligands, catalysts, and functional materials. Its specific substitution pattern may offer unique steric and electronic properties that could be exploited in the future development of novel synthetic methodologies.

Polymer Chemistry and Materials Science Applications

Monomer in Polymerization Reactions

2,6-Dimethylbenzene-1,4-diamine serves as a versatile monomer in several types of polymerization reactions, contributing to the formation of polymers with tailored properties.

Synthesis of Polymeric Diamine Derivatives

The presence of two primary amine groups allows this compound to undergo polycondensation reactions with various co-monomers, such as diacids or their derivatives, to form a range of polymeric diamine derivatives, most notably polyamides. For instance, the direct polycondensation of 2,6-dimethyl-p-phenylenediamine with isophthalic acid has been successfully carried out using diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphate as an activating agent. This reaction yields a sequential polyamide with a head-to-head or tail-to-tail arrangement.

The general reaction for the formation of polyamides from diamines and diacids involves the formation of an amide linkage with the elimination of water. The properties of the resulting polyamide can be influenced by the specific monomers used.

Incorporation into Main-Chain and Side-Chain Polymers

The bifunctional nature of this compound enables its incorporation into the main chain of polymers. When reacted with difunctional monomers like diacyl chlorides or dianhydrides, it forms linear polymers where the diamine unit is an integral part of the polymer backbone. This is exemplified in the synthesis of polyamides and polyimides.

While less common, it is theoretically possible to chemically modify this compound to allow its incorporation as a side chain on a polymer backbone, for instance, by first reacting one of its amine groups and then polymerizing the remaining functional group or attaching it to a pre-existing polymer.

A related and commercially significant class of polymers is the poly(phenylene oxide) (PPO) family. While the primary monomer for PPO is 2,6-dimethylphenol, the structural similarity highlights the importance of the 2,6-dimethylphenylene unit in high-performance polymers. PPO is known for its excellent thermal stability, dimensional stability, and resistance to acids and bases. Blends of PPO with other polymers, such as polyamides, are widely used in engineering applications.

Cross-linking Reactions for Network Polymer Formation

Aromatic diamines, including the isomers of phenylenediamine, are widely employed as cross-linking agents, also known as curing agents or hardeners, for thermosetting resins like epoxies. The two primary amine groups of this compound can react with the epoxy groups of a prepolymer, leading to the formation of a three-dimensional cross-linked network. This process transforms the liquid or thermoplastic resin into a rigid, infusible, and insoluble thermoset.

Development of Advanced Functional Materials

The use of this compound extends to the creation of advanced materials with specific functionalities for demanding applications.

Synthesis of Thermosetting Resins

As mentioned previously, this compound can act as a curing agent for epoxy resins, leading to the formation of thermosetting materials. The properties of these resins are dependent on the chemical structure of both the epoxy prepolymer and the diamine hardener. Aromatic amines generally impart higher thermal stability and chemical resistance to the cured epoxy compared to aliphatic amines.

The curing process typically involves the opening of the epoxide ring by the amine's active hydrogen atoms. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups. This leads to a highly cross-linked network. The curing can often be accelerated by heat. The table below shows a comparison of the thermal properties of an epoxy resin cured with different isomers of phenylenediamine, illustrating the effect of the diamine structure.

| Curing Agent | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (TGA, 5% weight loss) |

|---|---|---|

| o-Phenylenediamine | Higher than p-PDA | Data not available |

| m-Phenylenediamine | Higher than p-PDA | Data not available |

| p-Phenylenediamine (B122844) | Lower than o-PDA and m-PDA | Data not available |

Precursors for Proton Exchange Membranes

Proton exchange membranes (PEMs) are critical components in fuel cells. While there is no direct evidence of this compound being used as a primary monomer for the synthesis of PEMs, research has been conducted on the modification of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) to create anion exchange membranes (AEMs), which are a related type of ion-exchange membrane. rsc.org

In these studies, the PPO backbone, which contains the 2,6-dimethylphenylene ether repeating unit, is chemically modified to introduce charged functional groups that facilitate ion transport. rsc.org For example, PPO can be functionalized with quaternary ammonium (B1175870) groups to create AEMs for applications like alkaline fuel cells and water electrolysis. researchgate.netrsc.orgnih.gov These modified PPO membranes have shown promising results in terms of ionic conductivity and stability. researchgate.netrsc.orgnih.gov

The research in this area demonstrates the potential of the 2,6-dimethylphenylene structure in the development of advanced membranes for energy applications. Further research could explore the direct incorporation of this compound into polymer structures designed for proton or other ion transport.

Chemical Principles in Dye and Pigment Formation

The primary application of this compound in coloration is as a specialty chemical in the formation of oxidative dyes, particularly for hair coloring. google.com In this context, it functions as a "developer" or "primary intermediate."

The formation of a permanent hair color is a chemical process that occurs within the hair shaft and involves a series of reactions. numberanalytics.com

Alkalization: An alkaline agent, often ammonia, is used to raise the pH, causing the hair cuticle to swell and open. This allows the dye-forming molecules to penetrate the hair cortex. numberanalytics.com

Oxidation: The developer molecule, such as this compound, is mixed with an oxidizing agent, typically hydrogen peroxide. numberanalytics.comeuropa.eu The diamine is oxidized into a highly reactive, unstable intermediate known as a quinonediimine (QDI). mdpi.com

Coupling: This reactive QDI intermediate rapidly attacks another type of molecule present in the formulation, known as a "coupler" (or modifier). europa.eumdpi.com This coupling reaction forms a larger, stable dye molecule. This process can continue, forming even larger colored polymers that are physically trapped within the hair structure, making the color permanent. numberanalytics.com

The final color achieved is determined by the specific developer and coupler(s) used. This compound, as a developer, would be combined with various couplers like resorcinol, m-aminophenol, or different napthols to create a spectrum of shades. google.comeuropa.eu The presence and position of the methyl groups on the developer molecule influence the electronic properties and steric profile of the intermediate, thereby fine-tuning the final hue and fastness properties of the dye. For instance, a patent for oxidative hair dyes includes the structurally similar 2-chloro-6-methyl-p-phenylenediamine as a developer substance, highlighting the utility of the 2,6-substitution pattern for producing specific color tones. google.com

Beyond oxidative dyes, aromatic amines are precursors for another major class of colorants: azo dyes. wikipedia.orgroadmaptozero.com The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component like a phenol (B47542) or another aniline (B41778). nih.gov While its primary documented use is in oxidative systems, this compound could theoretically be used to produce azo dyes.

Table 2: Role of this compound in Dye Formation

| Compound | Role in Dye Chemistry | Chemical Principle |

|---|---|---|

| This compound | Developer / Primary Intermediate | In oxidative dye systems, it is oxidized to a reactive quinonediimine which then reacts with coupler molecules to form large, colored polymers inside the hair shaft. google.comeuropa.eumdpi.com |

| Hydrogen Peroxide | Oxidizing Agent | Oxidizes the developer to its reactive intermediate state. numberanalytics.comresearchgate.net |

| Resorcinol, m-Aminophenol | Coupler Molecules | React with the oxidized developer to form the final dye molecule, determining the final color. europa.eumdpi.com |

Compound Index

Coordination Chemistry of 2,6 Dimethylbenzene 1,4 Diamine

Ligand Properties and Coordination Modes

The coordination behavior of 2,6-Dimethylbenzene-1,4-diamine is dictated by the interplay of its electronic properties and the steric constraints imposed by the methyl groups.

Chelation Behavior of Diamine Ligands

Diamine ligands, such as phenylenediamines, can coordinate to metal centers in several ways. They can act as monodentate ligands, where only one of the two amino groups binds to the metal. More commonly, they function as bidentate ligands, forming a chelate ring with the metal ion. The stability of these chelate complexes is generally greater than that of complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org In the case of p-phenylenediamines, the para-disposition of the amino groups prevents the formation of a stable chelate ring with a single metal center. Instead, they typically act as bridging ligands, connecting two metal centers to form polynuclear or coordination polymer structures. ampp.orgresearchgate.net It is therefore anticipated that this compound would primarily exhibit this bridging coordination mode.

Steric and Electronic Effects on Metal Coordination

The presence of two methyl groups in the ortho positions relative to one of the amino groups and meta to the other significantly influences the coordination properties of this compound.

Electronic Effects: The methyl groups are electron-donating through an inductive effect (+I). wikipedia.orgnumberanalytics.com This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amino groups. ampp.org An increase in electron density on the nitrogen donors generally leads to a stronger coordination bond with a metal center. ampp.org Therefore, electronically, this compound is expected to be a better ligand than the unsubstituted p-phenylenediamine (B122844).

Steric Effects: The methyl groups at the 2 and 6 positions introduce significant steric hindrance around the adjacent amino group (at position 1). acs.orgcam.ac.uk This steric bulk can hinder the approach of a metal ion and influence the geometry of the resulting complex. acs.orgcam.ac.uk The degree of steric hindrance can affect the stability of the metal-ligand bond and may favor coordination through the less hindered amino group at the 4-position. In some cases, severe steric hindrance can prevent the formation of certain coordination geometries or even inhibit coordination altogether. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for forming complexes with other aromatic diamines.

Formation of Transition Metal Complexes

Transition metal complexes of diamine ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. core.ac.ukresearchgate.netnajah.edu The choice of solvent is crucial and can influence the final structure of the complex. The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction without decomposing the ligand or the resulting complex. core.ac.ukresearchgate.net For this compound, a common method would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of a transition metal salt, such as a chloride or nitrate (B79036) salt of copper(II), nickel(II), or cobalt(II). researchgate.net The resulting complex may precipitate from the solution and can be isolated by filtration.

| Metal Salt Precursor | Potential Reaction Solvent | Expected Coordination Mode |

| CuCl₂ | Ethanol | Bridging bidentate |

| Ni(NO₃)₂·6H₂O | Methanol | Bridging bidentate |

| Co(OAc)₂·4H₂O | Ethanol/Water | Bridging bidentate |

| FeCl₃ | Tetrahydrofuran | Potentially monodentate due to steric hindrance |

This table represents hypothetical synthetic conditions based on general procedures for similar ligands.

Coordination with Main Group Metals

The coordination chemistry of main group metals with diamine ligands is also an area of interest. uni-regensburg.de Complexes with main group metals such as magnesium, calcium, or aluminum can be synthesized using similar methods to those for transition metals, often employing organometallic precursors or metal halides. uni-regensburg.demdpi.com Given the hard nature of many main group metal ions, they would be expected to form stable complexes with the nitrogen donor atoms of this compound. However, the steric hindrance from the methyl groups could be a significant factor in determining the feasibility and structure of these complexes.

| Metal Precursor | Potential Reaction Solvent | Expected Product Type |

| Mg(CH₂SiMe₃)₂ | Toluene | Dinuclear complex |

| Al(CH₃)₃ | Hexane | Mononuclear or dinuclear complex |

| SnCl₄ | Dichloromethane | Adduct formation |

This table illustrates potential synthetic routes for main group metal complexes based on known reactivity patterns.

Structural Elucidation of Coordination Compounds

The characterization of any newly synthesized coordination compounds of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The N-H stretching frequencies in the IR spectrum of the free ligand would be expected to shift upon coordination to a metal center. A shift to lower wavenumbers is typically indicative of the involvement of the amino group in coordination. brieflands.comnih.gov By comparing the spectra of the free ligand and the metal complex, it would be possible to ascertain whether one or both amino groups are coordinated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the aromatic and methyl protons of the ligand would be affected by coordination. Changes in the chemical shifts can provide insights into the electronic environment of the ligand upon complexation.

Elemental Analysis and Mass Spectrometry: These techniques would be essential for confirming the stoichiometry of the synthesized complexes, providing the ratio of metal to ligand in the compound.

| Technique | Information Gained |

| Infrared Spectroscopy | Ascertainment of N-H bond involvement in coordination. |

| NMR Spectroscopy | Information on the solution-state structure of diamagnetic complexes. |

| X-ray Crystallography | Precise solid-state structure, including bond lengths and angles. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Mass Spectrometry | Confirmation of the molecular weight of the complex. |

This table summarizes the expected application of standard characterization techniques.

Spectroscopic Signatures in Coordination Environments

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are crucial for characterizing coordination compounds. Upon coordination to a metal center, the characteristic spectroscopic signals of a ligand are expected to shift. For this compound, one would anticipate changes in the N-H stretching and bending vibrations in the IR spectrum. Similarly, in the ¹H and ¹³C NMR spectra, the chemical shifts of the aromatic and amine protons and carbons would be altered upon complexation.

Formation and Properties of Metal-Organic Frameworks (MOFs) utilizing Diamine Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. Diamine-functionalized linkers are of interest for the post-synthetic modification of MOFs or for their direct use as building blocks. The geometry and connectivity of the linker are critical in determining the topology and properties of the resulting framework.

A thorough literature search did not reveal any reports on the use of this compound as a primary or secondary building unit in the synthesis of MOFs. The steric bulk of the two methyl groups adjacent to one of the amine functionalities could potentially hinder the formation of well-ordered, porous framework structures that are typical of MOFs. This steric hindrance might favor the formation of discrete molecular complexes or low-dimensional coordination polymers instead. While the broader field of MOFs utilizing aromatic diamines is an active area of research, the specific contributions of this compound to this class of materials have not been documented.

Computational and Theoretical Studies on 2,6 Dimethylbenzene 1,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular systems. For 2,6-dimethylbenzene-1,4-diamine, these computational methods provide a foundational understanding of its electronic behavior and geometric structure.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules like this compound. In theoretical investigations, the geometry of the molecule is optimized to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

For this compound, DFT calculations, often utilizing functionals such as B3LYP and a basis set like 6-31G(d,p), are employed to determine key structural parameters. These calculations confirm the planar nature of the benzene (B151609) ring and provide precise bond lengths and angles for the amine and methyl substituents. The resulting optimized geometry is a crucial starting point for all other computational analyses. Furthermore, vibrational frequency analysis is typically performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies. amazonaws.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its propensity to undergo electronic transitions.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful avenue to explore the pathways of chemical reactions, offering insights into reactivity, selectivity, and the energetic landscapes of transformations involving this compound.

Prediction of Reactivity and Selectivity

The inherent reactivity of this compound is largely governed by the presence of the two amino groups on the aromatic ring. These groups are nucleophilic and are the primary sites for chemical reactions. Computational models can predict the reactivity of these sites by calculating parameters such as atomic charges and Fukui functions, which indicate the most likely locations for electrophilic attack.

In the context of polymerization, such as the formation of polyamides, the reactivity of the amine groups is paramount. researchgate.netacs.org The presence of two methyl groups ortho to one of the amine groups can introduce steric hindrance, potentially influencing the selectivity of the reaction, especially when reacting with bulky electrophiles. Computational studies on the polycondensation of 2,6-dimethyl-p-phenylenediamine with other monomers, like isophthalic acid, have been used to model the feasibility of creating sequential polyamides. acs.org These models help in understanding how the differential reactivity of the monomers can be exploited to control the polymer's microstructure.

Transition State Characterization and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of the associated energy barriers. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

In the context of reactions involving this compound, such as its use in the catalytic dehydrogenation of diols and diamines to form polyamides, DFT calculations can be employed to map out the entire reaction pathway. researchgate.net For example, in a ruthenium-catalyzed amidation reaction, computational studies can elucidate the mechanism by identifying key intermediates and transition states. Calculations of a de-insertion transition state in a related system revealed a high energy barrier in a non-polar solvent, which was significantly lowered in the presence of a polar solvent, highlighting the crucial role of the reaction environment. researchgate.net Such calculations are vital for optimizing reaction conditions and designing more efficient catalytic systems.

Spectroscopic Property Prediction

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, providing a valuable tool for the interpretation of experimental data and the structural elucidation of new compounds.

While a comprehensive set of predicted spectra for this compound is not widely published, the methodology for such predictions is well-established. DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, the magnetic shielding tensors of each nucleus can be calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. For instance, the 13C NMR spectrum of this compound has been reported in the supporting information of a study, and computational predictions could be used to assign the observed peaks to specific carbon atoms in the molecule. amazonaws.com High-resolution mass spectrometry (HRMS) data has also been documented, confirming the molecular formula of the compound. amazonaws.com

Simulation of NMR Chemical Shifts

The simulation of NMR spectra is a significant area of computational chemistry, aiding in the assignment of experimental signals and providing a deeper understanding of molecular structure and electronic distribution. Methodologies such as Density Functional Theory (DFT) are commonly employed for these calculations.

Research into the theoretical prediction of NMR chemical shifts often utilizes various functionals, such as B3LYP and M06-2X, in conjunction with different basis sets like TZVP and 6-311+G(d,p) to optimize the molecular geometry and calculate the NMR shielding tensors. organicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. whiterose.ac.uk

Studies on similar molecules have shown that the accuracy of predicted ¹H-NMR chemical shifts can be highly dependent on the computational method and basis set used for the geometry optimization. organicchemistrydata.orgnih.gov For instance, research on other organic molecules has indicated that functionals like B97D and TPSSTPSS can provide high accuracy in predicting chemical shifts. organicchemistrydata.org It has also been observed that using the TZVP basis set can sometimes yield more accurate results for NMR predictions compared to larger basis sets like 6-311+G(2d,p). organicchemistrydata.org

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Aromatic) | Data not available |

| H (Methyl) | Data not available |

| H (Amine) | Data not available |

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-N) | Data not available |

| C (Aromatic, C-C) | Data not available |

| C (Methyl) | Data not available |

Calculation of Infrared Vibrational Modes

The theoretical calculation of infrared (IR) vibrational spectra is a crucial tool for assigning experimental absorption bands to specific molecular motions. These calculations are typically performed using quantum chemical methods like DFT.

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The B3LYP functional combined with basis sets such as 6-311++G(d,p) has been shown to provide good agreement with experimental data for similar aromatic compounds after applying appropriate scaling factors to the calculated frequencies. mdpi.com

A theoretical vibrational analysis provides a set of vibrational frequencies and their corresponding IR intensities, which can be used to generate a simulated IR spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C-H stretching, C-N stretching, and various bending and deformation modes of the aromatic ring and its substituents. researchgate.net For instance, in aromatic amines, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring and methyl groups are expected in the 2900-3100 cm⁻¹ range. The region from 1400 to 1650 cm⁻¹ is characteristic of C-C stretching vibrations within the benzene ring. researchgate.net

Although computational studies on related molecules like 2,6-Dimethyl-4-nitrophenol have been conducted, providing a framework for such analysis, specific published data on the calculated infrared vibrational modes for this compound are not available in the reviewed scientific literature. mdpi.com A computational study would typically produce a list of vibrational frequencies and their assignments as illustrated in the following table.

Table 3: Hypothetical Calculated Infrared Vibrational Modes for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Data not available |

| N-H Symmetric Stretch | Data not available |

| C-H (Aromatic) Stretch | Data not available |

| C-H (Methyl) Asymmetric Stretch | Data not available |

| C-H (Methyl) Symmetric Stretch | Data not available |

| C=C (Aromatic) Stretch | Data not available |

| N-H Bending | Data not available |

| C-H (Methyl) Bending | Data not available |

| C-N Stretch | Data not available |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,6-Dimethylbenzene-1,4-diamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. docbrown.info The aromatic protons on the benzene (B151609) ring will appear in a specific region of the spectrum, while the protons of the methyl groups will have a different chemical shift. docbrown.info The integration of these signals provides a ratio of the number of protons in each chemical environment. docbrown.infodocbrown.info The splitting patterns of the signals, arising from spin-spin coupling between neighboring protons, can further help in assigning the signals to specific protons in the structure. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will show distinct peaks for each unique carbon atom in this compound, including the carbons of the benzene ring and the methyl groups. The chemical shifts of these peaks are characteristic of their chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Amine (NH₂) | 3.0 - 5.0 | Not Applicable |

| Aromatic C-N | Not Applicable | 140 - 150 |

| Aromatic C-C | Not Applicable | 120 - 140 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include N-H stretching vibrations from the amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups will also be present. docbrown.infodocbrown.info Aromatic C-C bond stretching vibrations are expected to be observed in the 1400-1600 cm⁻¹ region. docbrown.infodocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, serving as a "fingerprint" for its identification. docbrown.infodocbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis